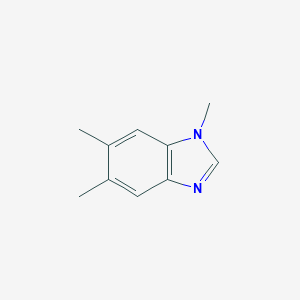

1,5,6-Trimethylbenzimidazole

描述

Synthesis Analysis

The synthesis of 1,5,6-Trimethylbenzimidazole and its derivatives involves several chemical processes. For example, the refluxing of 1,5,6-trimethylbenzimidazole with 1,3-diphenylprop-2-yn-1-one and water in acetonitrile results in specific compounds through a defined reaction pathway, showcasing the compound's reactivity and versatility in synthesis (Belyaeva et al., 2015).

Molecular Structure Analysis

The molecular structure of 1,5,6-Trimethylbenzimidazole complexes has been characterized through NMR studies, revealing detailed insights into their structural configurations. Such studies provide a comparative basis with cobaltamines, offering a deeper understanding of the compound's molecular framework (Parker et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving 1,5,6-Trimethylbenzimidazole demonstrate its reactivity and potential for forming various derivatives with significant biological activities. For instance, synthesis involving this compound leads to derivatives that exhibit antioxidant and antimicrobial activities, underscoring its chemical versatility (Bassyouni et al., 2012).

Physical Properties Analysis

The physical properties of 1,5,6-Trimethylbenzimidazole derivatives, such as their solubility and thermal behavior, are influenced by structural modifications. N-substitution of polybenzimidazoles, for example, alters their physical properties, highlighting the impact of molecular structure on physical characteristics (Kumbharkar & Kharul, 2009).

Chemical Properties Analysis

The chemical properties of 1,5,6-Trimethylbenzimidazole, such as its ability to undergo various chemical reactions and form complexes with metals, are pivotal for its applications in materials science and catalysis. Studies on its complexes, for example, provide insights into the relationships between structural and spectroscopic properties, which are crucial for designing functional materials (Solans et al., 1991).

安全和危害

In case of exposure, move the victim into fresh air and provide artificial respiration if necessary. If the chemical comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .

属性

IUPAC Name |

1,5,6-trimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAVJMARZPTUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,6-Trimethylbenzimidazole | |

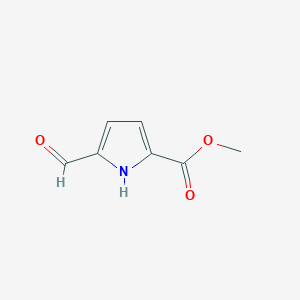

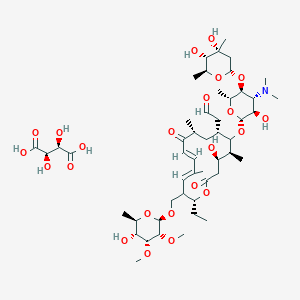

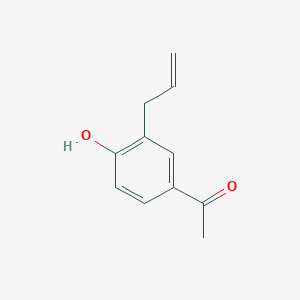

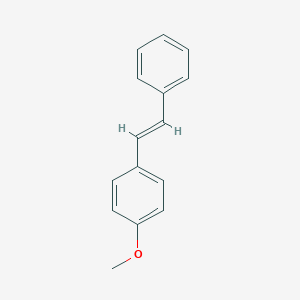

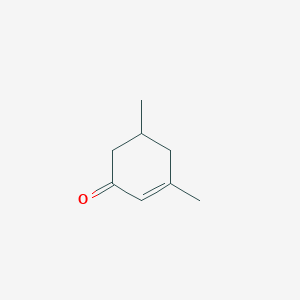

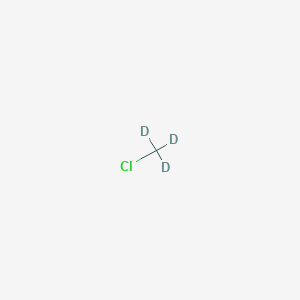

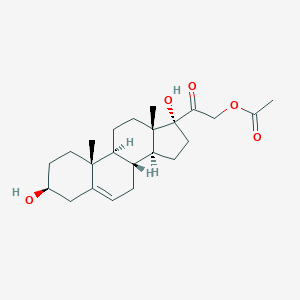

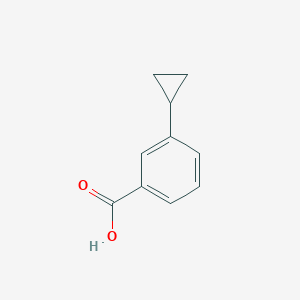

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。